N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
“N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Urea Formation:
Final Coupling: The final step involves coupling the thiazole derivative with the methoxybenzyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the urea or thiazole moieties, potentially leading to the formation of amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may involve the use of halogenating agents, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The methoxy and urea groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide or thiazole-2-amine.
Urea Derivatives: Compounds such as N-phenylurea or N,N’-dimethylurea.
Uniqueness
The uniqueness of “N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-28-16-7-5-6-14(10-16)12-22-19(26)11-15-13-30-21(23-15)25-20(27)24-17-8-3-4-9-18(17)29-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKSGVHCUOIMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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